2-(2-bromophenoxy)-N-(2-ethoxyphenyl)acetamide
Overview
Description
2-(2-bromophenoxy)-N-(2-ethoxyphenyl)acetamide, also known as BPEA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPEA is a member of the class of compounds known as amides, which are characterized by the presence of a carbonyl group (C=O) attached to a nitrogen atom. BPEA has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The exact mechanism of action of 2-(2-bromophenoxy)-N-(2-ethoxyphenyl)acetamide is not fully understood, but it is thought to involve the modulation of ion channels and other signaling pathways in cells. This compound has been shown to interact with specific proteins in the brain and other tissues, which may contribute to its observed effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including modulation of ion channel activity, inhibition of cancer cell growth, and anti-inflammatory properties. This compound has also been shown to have anxiolytic and antidepressant effects in animal models, suggesting potential applications in the treatment of mood disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2-bromophenoxy)-N-(2-ethoxyphenyl)acetamide in laboratory experiments is its well-characterized chemical and physical properties, which make it relatively easy to work with. Additionally, this compound has been extensively studied in the literature, which provides a wealth of information for researchers. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments or applications.
Future Directions
There are many potential future directions for research on 2-(2-bromophenoxy)-N-(2-ethoxyphenyl)acetamide. One area of interest is the development of new drugs based on the structure of this compound, which may have improved efficacy and reduced side effects compared to existing drugs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in a range of scientific research areas. Finally, investigations into the toxicity and safety of this compound are also needed to fully evaluate its potential as a research tool or therapeutic agent.
Scientific Research Applications
2-(2-bromophenoxy)-N-(2-ethoxyphenyl)acetamide has been studied for its potential applications in a range of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to modulate the activity of certain ion channels in the brain, which may have implications for the treatment of neurological disorders such as epilepsy. In cancer research, this compound has been investigated for its ability to inhibit the growth of certain cancer cell lines. Additionally, this compound has been used as a starting point for the development of new drugs with improved efficacy and reduced side effects.
Properties
IUPAC Name |
2-(2-bromophenoxy)-N-(2-ethoxyphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO3/c1-2-20-15-10-6-4-8-13(15)18-16(19)11-21-14-9-5-3-7-12(14)17/h3-10H,2,11H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLHIRYVZSQRJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)COC2=CC=CC=C2Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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